molecular formula C10H21NO2 B13159101 4-(1-Amino-2-methylpropan-2-YL)oxepan-4-OL

4-(1-Amino-2-methylpropan-2-YL)oxepan-4-OL

Cat. No.: B13159101
M. Wt: 187.28 g/mol
InChI Key: HVKDCPYWQKLQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxepane ring substituted with an amino group and a hydroxyl group. It is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol typically involves the reaction of 1-amino-2-methylpropan-2-ol with an appropriate oxepane precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)oxepan-4-ol

InChI

InChI=1S/C10H21NO2/c1-9(2,8-11)10(12)4-3-6-13-7-5-10/h12H,3-8,11H2,1-2H3

InChI Key

HVKDCPYWQKLQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCCOCC1)O

Origin of Product

United States

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